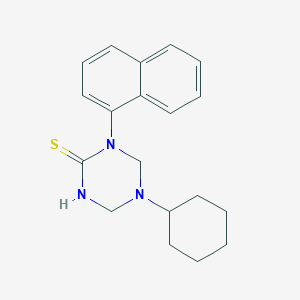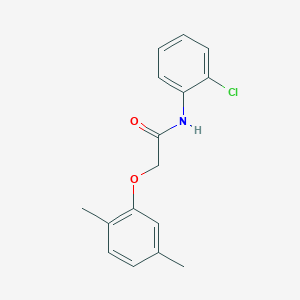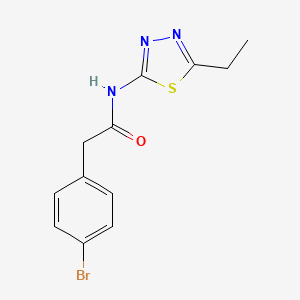
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a chemical compound that has been the subject of extensive scientific research. It is a member of the acrylonitrile family and has been studied for its potential applications in various fields, including medicinal chemistry and material science. In
Mécanisme D'action
The mechanism of action of 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. The compound has been shown to bind to the active site of COX-2 and prevent the production of prostaglandins. This leads to a reduction in inflammation and the prevention of cancer development. Additionally, the compound has been found to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell death.
Biochemical and physiological effects:
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of COX-2 and reduces the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In vivo studies have demonstrated that the compound exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a valuable tool for studying the mechanisms of inflammation and cancer development. Additionally, the compound is relatively easy to synthesize and has been optimized to give high yields. However, one limitation of using the compound is its potential toxicity. In vitro and in vivo studies have demonstrated that the compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile. One direction is the development of new anti-inflammatory and anti-cancer drugs based on the compound. The potent activity of the compound against COX-2 and cancer cells makes it a promising candidate for drug development. Another direction is the study of the compound's potential applications in material science. The unique chemical structure of the compound may make it useful in the development of new materials with specific properties. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects in vivo.
Méthodes De Synthèse
The synthesis of 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized to give high yields of the compound and is widely used in research laboratories.
Applications De Recherche Scientifique
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. The compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and cancer development. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-7-12(10-17(16)21-2)14(11-19)9-13-5-3-4-6-15(13)18/h3-10H,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUJMWNKBALSD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2Br)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=CC=C2Br)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)

![1-[(3,4,6-trichloro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5867252.png)

![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)
![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)
![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)